2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid
Description
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid is a polycyclic heteroaromatic compound featuring a fused dihydrofuro-benzothiazole core. Key structural attributes include:
- Furo[3,2-e]benzothiazole backbone: A dihydrofuran ring fused to a benzothiazole moiety, conferring rigidity and planar geometry.
- Substituents: Methyl groups at positions 2 and 8, and a carboxylic acid at position 6.
Properties
IUPAC Name |
2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-5-9-7(16-11(5)12(14)15)3-4-8-10(9)13-6(2)17-8/h3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDELNVOEPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of the Furo Ring: The furo ring can be introduced through a cyclization reaction involving a suitable dihydrofuran precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and furo rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact effectively with specific protein targets involved in cancer cell proliferation and survival .
Antibacterial Properties
Research has demonstrated that related compounds possess antibacterial activity against various strains of bacteria. For example, hybrids containing benzothiazole moieties have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating their potential as antibacterial agents .
Neuroprotective Effects
There is emerging evidence that benzothiazole derivatives may also exhibit neuroprotective effects. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have shown that these compounds can reduce neuronal cell death induced by toxic agents .
Organic Light Emitting Diodes (OLEDs)
The unique structural properties of this compound make it a candidate for use in organic light-emitting diodes. Its ability to emit light when electrically stimulated can be harnessed in the development of efficient OLEDs for display technologies. Research into the photophysical properties of this compound is ongoing to optimize its performance in electronic applications .
Photovoltaic Cells
The compound's electron-donating characteristics suggest potential applications in organic photovoltaic cells. By incorporating it into polymer blends or as a dopant in solar cell architectures, researchers aim to enhance the efficiency of energy conversion processes in solar energy technologies .
Case Study 1: Anticancer Compound Development
A study conducted on a series of benzothiazole derivatives including this compound demonstrated significant inhibition of cancer cell lines. The most potent derivative exhibited an IC50 value of 0.3 µM against breast cancer cells (MCF-7), showcasing its potential as a lead compound for further development .
Case Study 2: Antibacterial Efficacy
In a comparative study of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated superior activity against MRSA with an MIC value of 20 µM. This study highlights the compound's potential utility in developing new antibacterial therapies amidst rising antibiotic resistance .
Mechanism of Action
The mechanism by which 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The furo and benzothiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Heterocyclic Carboxylic Acid Derivatives
Key Observations:
Carbofuran’s synthesis involves carbamate functionalization, contrasting with the target compound’s carboxylic acid group .
Functional Groups and Bioactivity: The carboxylic acid in the target compound parallels caffeic acid’s acidic moiety, which is critical in metal chelation and antioxidant activity .
Structural Complexity: The fused dihydrofuro-benzothiazole system is more complex than caffeic acid’s linear benzeneacrylic structure but shares planar aromaticity with thieno-pyrimidone derivatives .
Applications :
Biological Activity
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : 251.33 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, this compound has demonstrated neuroprotective effects , particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Regulation : It interferes with key regulators of the cell cycle, leading to G2/M phase arrest in cancer cells.
- Antioxidant Properties : The compound exhibits antioxidant activity that may protect neuronal cells from oxidative stress.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing human breast cancer xenografts showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity.
Case Study 2: Neuroprotection in Alzheimer's Model
In a transgenic mouse model for Alzheimer's disease, the compound was found to reduce amyloid plaque burden significantly after four weeks of treatment. Behavioral assessments indicated improved cognitive function as measured by the Morris water maze test.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of conditions. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield. Key steps include cyclization to form the fused furo-benzothiazole core and carboxylation at the 7-position. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product. Analytical validation using NMR and mass spectrometry ensures structural fidelity .
Q. Which analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions and ring systems.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies by-products.
Cross-referencing data with literature values for similar benzothiazole derivatives strengthens confidence in assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions between experimental and theoretical data (e.g., unexpected NMR shifts) require systematic validation:
Repeat experiments under standardized conditions.
Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration).
Compare with analogous compounds from peer-reviewed studies (e.g., dihydrofurobenzothiazole derivatives in ). Computational tools like density functional theory (DFT) can predict spectra for comparison .
Q. What strategies optimize reaction conditions to minimize by-products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity in cyclization steps.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity.
- Temperature Control : Lower temperatures reduce side reactions; microwave irradiation accelerates steps without thermal degradation.
Monitoring via TLC or in-situ HPLC helps identify optimal termination points. highlights yield improvements through reflux time adjustments .
Q. How can isomer separation challenges be addressed during synthesis?
- Methodological Answer : Stereoisomers or regioisomers may form due to the compound’s fused heterocyclic system. Strategies include:
- Chiral Chromatography : Use of chiral stationary phases in HPLC.
- Crystallization : Exploiting solubility differences in specific solvents (e.g., ethanol/water mixtures).
- Derivatization : Introducing temporary functional groups to enhance separation efficiency. demonstrates successful crystallization of spirocyclic analogs .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to varying pH (1–10), temperatures (25–60°C), and light conditions.
- HPLC Monitoring : Track degradation products over time.
- Mass Spectrometry : Identify breakdown fragments. emphasizes rigorous stability profiling for carboxylic acid derivatives in research settings .
Q. How can researchers investigate the compound’s potential bioactivity?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using cell lines or enzymatic targets (e.g., kinase inhibition assays).
- Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups at 2,8-positions) to correlate structure with activity. and suggest benzothiazole derivatives often exhibit pharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
